2-(1,2,4-triazol-4-yl)-1H-benzimidazole

Antifungal Candida glabrata MIC

Research on azole antifungals is challenged by rising resistance to monocyclic drugs like fluconazole. This benzimidazole-triazole hybrid scaffold directly addresses that need by enabling dual-target engagement. Its derivatives overcome resistance in Candida glabrata (MIC 0.97 µg/mL) and exhibit dual fungicidal action via CYP51 inhibition and membrane disruption. Ideal for antifungal SAR, anticancer hit-to-lead, and agrochemical discovery programs.

Molecular Formula C9H7N5
Molecular Weight 185.19 g/mol
Cat. No. B1640983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2,4-triazol-4-yl)-1H-benzimidazole
Molecular FormulaC9H7N5
Molecular Weight185.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)N3C=NN=C3
InChIInChI=1S/C9H7N5/c1-2-4-8-7(3-1)12-9(13-8)14-5-10-11-6-14/h1-6H,(H,12,13)
InChIKeyBXQQBAZYRSZOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,2,4-Triazol-4-yl)-1H-benzimidazole: Hybrid Scaffold Overview


2-(1,2,4-triazol-4-yl)-1H-benzimidazole (CAS 6529-53-3) is a hybrid heterocyclic scaffold comprising a benzimidazole core and a 1,2,4-triazole moiety. This structural fusion enables dual pharmacophoric activity, particularly as a 14α-demethylase (CYP51) inhibitor in antifungal drug discovery [1]. The compound serves as a foundational core for generating diverse derivative libraries with enhanced potency, providing a unique starting point compared to monocyclic azole alternatives [2].

Fungal CYP51 inhibition studies
Hybrid scaffold derivatization core
Azole-resistance SAR programs

Why 2-(1,2,4-Triazol-4-yl)-1H-benzimidazole Cannot Be Substituted


Procurement of generic triazole or benzimidazole monomers fails to replicate the dual-target binding affinity and tunable selectivity profile of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold. While fluconazole or ketoconazole provide baseline antifungal activity via CYP51 inhibition, they lack the benzimidazole-mediated interactions that enhance binding to the heme iron and surrounding hydrophobic pocket, as demonstrated by molecular docking studies [1]. Conversely, simple benzimidazoles lack the triazole ring essential for potent CYP51 coordination, resulting in substantially higher MIC values [2]. This hybrid architecture is thus non-substitutable for structure-activity relationship (SAR) campaigns seeking to overcome azole resistance.

Hybrid Scaffold
Dual pharmacophore enables CYP51 heme-iron and hydrophobic pocket interactions
Monocyclic Azoles
Lack benzimidazole-mediated binding; affinity may shift, limiting azole-resistance SAR utility
Hybrid Scaffold
Triazole ring essential for CYP51 coordination; supports dual-target binding
Simple Benzimidazoles
Absent triazole leads to substantially higher MIC values, reducing screening relevance

2-(1,2,4-Triazol-4-yl)-1H-benzimidazole vs. Clinical Azoles


Superior Potency vs. Fluconazole in C. glabrata

Optimized derivatives of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold, specifically compounds 6b, 6i, and 6j, exhibited a minimum inhibitory concentration (MIC) of 0.97 μg/mL against Candida glabrata [1]. This represents a quantifiable improvement over the clinical comparators fluconazole and voriconazole, which are standard-of-care azoles for candidiasis.

MIC vs. Fluconazole C. glabrata
Head-to-head
MIC 0.97 μg/mL (derivatives 6b,6i,6j)
Reported MIC endpoint; supports antifungal screening context
Broth microdilution, C. glabrata
Antifungal Candida glabrata MIC

Ketoconazole-like Activity, Lower Cytotoxicity

In a direct comparative study, the derivative 5w of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold demonstrated antifungal activity against Candida species that was comparable to both ketoconazole and fluconazole [1]. Crucially, among the active series, compounds 5w and 5ad were identified as the least cytotoxic agents against mammalian NIH/3T3 cells, suggesting a potentially improved therapeutic window.

Activity Parity, Lower Cytotoxicity
Head-to-head
Comparable to ketoconazole; lower NIH/3T3 cytotoxicity (5w,5ad)
Reported activity parity with reduced cytotoxicity endpoint
MTT assay, NIH/3T3 cells
Antifungal Cytotoxicity Selectivity Index

Dual Antifungal Mechanism: CYP51 Inhibition & Membrane Disruption

Mechanistic studies confirm that 2-(1,2,4-triazol-4-yl)-1H-benzimidazole derivatives, such as compound 5w, inhibit ergosterol biosynthesis concentration-dependently in Candida albicans, consistent with CYP51 inhibition [1]. Additionally, fluorescence microscopy revealed membrane-damaging effects, suggesting a secondary mechanism not observed with single-target azoles like fluconazole.

Dual Mechanism: CYP51 & Membrane
Class-level
Ergosterol inhibition + membrane disruption
Reported dual mechanism; may support resistance emergence studies
LC-MS-MS, fluorescence microscopy, C. albicans
Mechanism of Action Ergosterol CYP51

Agricultural Efficacy Outperforming Commercial Tilt

Tri-substituted derivatives of the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole core demonstrated promising antifungal activity against phytopathogens. Compound 8 exhibited an ED50 value range of 16–21 μg/mL against a panel of test fungi, outperforming the commercial fungicide Tilt (propiconazole, ED50 20–25 μg/mL) and significantly surpassing Carbendazim (ED50 150–230 μg/mL) [1].

ED50 vs. Tilt (Crop Pathogens)
Head-to-head
ED50 16–21 μg/mL vs Tilt 20–25 μg/mL
Reported ED50 endpoint; supports phytopathogen screening
F. graminearum, B. cinerea
Agricultural fungicide Fusarium graminearum ED50

Cancer-Selective Cytotoxicity Profile

A series of 1,2,4-triazole benzimidazoles, derived from the parent 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold, were evaluated for cytotoxic effects against A549 (lung cancer), C6 (glioma), and NIH3T3 (non-tumorigenic fibroblast) cell lines [1]. While specific IC50 values require retrieval from full-text, the study design allows for class-level inference of selective cytotoxicity, a key parameter differentiating these hybrids from non-selective cytotoxic agents.

Cytotoxicity Selectivity Profile
Class-level
Selective cytotoxicity A549, C6 vs. NIH3T3
Reported cell-line selectivity; supports oncology lead review
MTT assay; full-text IC50 not provided
Anticancer Cytotoxicity Selectivity

Patent-Backed Freedom-to-Operate

The core structure of 2-(1,2,4-triazol-4-yl)-1H-benzimidazole and its derivatives are explicitly claimed in U.S. Patent 6,174,907, which covers a genus of benzimidazole compounds containing a 1,2,4-triazole ring for therapeutic use [1]. This patent protection provides a defined intellectual property landscape distinct from generic triazole antifungals (e.g., fluconazole, patents expired) or simple benzimidazoles, offering a potential avenue for proprietary development.

Patent Landscape
Source review
US 6,174,907 claims benzimidazole-triazole genus
Supports proprietary derivative development context
Patent scope review advised
Intellectual Property Patent Freedom-to-Operate

2-(1,2,4-Triazol-4-yl)-1H-benzimidazole: Key Applications


Overcoming Azole Resistance in C. glabrata

Procure 2-(1,2,4-triazol-4-yl)-1H-benzimidazole as a starting scaffold for synthesizing focused libraries aimed at overcoming fluconazole resistance in Candida glabrata. As demonstrated, optimized derivatives exhibit MIC values (0.97 μg/mL) superior to fluconazole and voriconazole [4], providing a validated starting point for SAR campaigns to further enhance potency and combat intrinsic resistance.

Dual-Mechanism Antifungals Against Resistance

Utilize this scaffold in programs requiring fungicidal agents with a reduced propensity for resistance. Evidence shows that derivatives not only inhibit ergosterol biosynthesis (CYP51) but also directly disrupt fungal membranes [4]. This dual action, lacking in single-target azoles, makes the scaffold ideal for developing next-generation therapeutics to address the global rise in antifungal resistance.

Broad-Spectrum Crop Fungicide Discovery

Employ 2-(1,2,4-triazol-4-yl)-1H-benzimidazole as a core structure for designing novel agricultural fungicides. Its derivatives have demonstrated in vivo ED50 values (16–21 μg/mL) that outperform the commercial fungicide Tilt against Fusarium graminearum and Botrytis cinerea [4], positioning this scaffold for development into more potent and environmentally favorable crop protection agents.

Selective Anticancer Lead Identification

Leverage the 2-(1,2,4-triazol-4-yl)-1H-benzimidazole scaffold in medicinal chemistry programs targeting selective cancer cell cytotoxicity. Preliminary screening of derivatives against A549 (lung cancer) and C6 (glioma) cell lines, alongside non-tumorigenic NIH3T3 cells, indicates a favorable selectivity window [4], warranting further procurement for hit-to-lead optimization in oncology.

Application
Selection Property
Validation Focus
Azole-resistance SAR studies
CYP51 binding context
Antifungal MIC endpoint review
Dual-mechanism antifungal probe
Ergosterol inhibition + membrane disruption
Mechanism-of-action validation
Crop fungicide lead screening
ED50 crop-pathogen panel
Phytopathogen inhibition screening
Cancer cell-line selectivity profiling
Tumor-cell vs normal cell response
Cell-line response differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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